Capobenic Acid Positive Inotropic Effect Versus Negative Inotropic Profile of Amiodarone and Lidocaine
Capobenic acid exhibits positive inotropic activity (enhances myocardial contractility), a property not shared by Class I agents such as lidocaine or Class III agents such as amiodarone, both of which carry negative or neutral inotropic effects [1][2]. This differential functional outcome is critical: most antiarrhythmics depress cardiac output, whereas capobenic acid augments it. In the context of acute myocardial infarction with concomitant arrhythmia and compromised ventricular function, substitution of capobenic acid with amiodarone or lidocaine could precipitate hemodynamic deterioration. Quantitative contractility data for capobenic acid in isolated cardiac preparations are required to fully quantify this advantage; current evidence relies on authoritative pharmacological classification [2][3].
| Evidence Dimension | Myocardial contractility effect |
|---|---|
| Target Compound Data | Positive inotropic (contractility-enhancing) |
| Comparator Or Baseline | Lidocaine (neutral/negative inotropic); Amiodarone (negative inotropic) |
| Quantified Difference | Qualitative functional divergence |
| Conditions | Clinical pharmacological classification and myocardial ischemia/arrhythmia models |
Why This Matters
For research models where preservation of cardiac output is essential (e.g., ischemia-reperfusion studies), capobenic acid provides a contractility-preserving antiarrhythmic option unavailable with lidocaine or amiodarone.
- [1] Amsterdam EA, et al. Amiodarone: pharmacology and clinical applications. American Heart Journal. Negative inotropic effects in patients with depressed LV function. View Source
- [2] Baidu Baike. Capobenic Acid (卡泊酸): positive inotropic and coronary vasodilatory effects. View Source
- [3] A+ Medical Encyclopedia. Capobenic Acid Therapeutic Profile. View Source
